molecular formula C7H2BrCl2NS B6279025 2-bromo-6,7-dichloro-1,3-benzothiazole CAS No. 1188247-19-9

2-bromo-6,7-dichloro-1,3-benzothiazole

Cat. No.: B6279025
CAS No.: 1188247-19-9
M. Wt: 283
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Description

2-Bromo-6,7-dichloro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with a thiazole ring, substituted with bromine and chlorine atoms at specific positions, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6,7-dichloro-1,3-benzothiazole typically involves the cyclization of thioformanilides. One common method includes the use of 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature . Another approach involves the condensation of 2-aminothiophenol with aldehydes in the presence of iodine in dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6,7-dichloro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens .

Scientific Research Applications

2-Bromo-6,7-dichloro-1,3-benzothiazole has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6,7-dichloro-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1188247-19-9

Molecular Formula

C7H2BrCl2NS

Molecular Weight

283

Purity

95

Origin of Product

United States

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